An In-depth Technical Guide to the Chemical Properties of Ethyl 3-bromoisonicotinate
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-bromoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-bromoisonicotinate is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic and structural properties, arising from the presence of a bromine atom and an ethyl ester group on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 3-bromoisonicotinate, its reactivity, and its applications in synthetic chemistry, with a focus on its role in the development of pharmaceuticals and other biologically active compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Ethyl 3-bromoisonicotinate is presented in the table below. This data is essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₈H₈BrNO₂ | |
| Molecular Weight | 230.06 g/mol | |
| CAS Number | 13959-01-8 | |
| Appearance | Not explicitly stated, likely a solid or liquid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not explicitly stated, likely soluble in common organic solvents |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Ethyl 3-bromoisonicotinate. The following tables summarize the expected spectroscopic data based on the analysis of similar compounds and general spectroscopic principles.
¹H NMR Spectroscopy
The proton NMR spectrum of Ethyl 3-bromoisonicotinate is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the ethyl ester group.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | Doublet | 1H | H-2 (proton adjacent to Nitrogen) |
| ~8.6 | Singlet | 1H | H-6 (proton adjacent to Nitrogen) |
| ~7.8 | Doublet | 1H | H-5 |
| ~4.4 | Quartet | 2H | -OCH₂CH₃ |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~164 | C=O (ester) |
| ~152 | C-2 |
| ~150 | C-6 |
| ~140 | C-4 |
| ~125 | C-5 |
| ~122 | C-3 (carbon with Bromine) |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600, ~1470 | Medium-Weak | C=C and C=N stretching (pyridine ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Medium | C-N stretch |
| Below 1000 | Medium-Strong | C-Br stretch |
Mass Spectrometry
The mass spectrum of Ethyl 3-bromoisonicotinate will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| m/z | Interpretation |
| 230/232 | Molecular ion peak [M]⁺ and [M+2]⁺ |
| 201/203 | Loss of ethyl group (-CH₂CH₃) |
| 185/187 | Loss of ethoxy group (-OCH₂CH₃) |
| 156/158 | Loss of the ester group (-COOCH₂CH₃) |
| 78 | Pyridine fragment |
Reactivity and Synthetic Applications
Ethyl 3-bromoisonicotinate is a key intermediate in organic synthesis, primarily due to the reactivity of the C-Br bond on the electron-deficient pyridine ring. This makes it an excellent substrate for various cross-coupling reactions.
Cross-Coupling Reactions
Ethyl 3-bromoisonicotinate readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules, including many pharmaceuticals.
A generalized workflow for a Suzuki-Miyaura coupling reaction involving Ethyl 3-bromoisonicotinate is depicted below.
Caption: Generalized workflow for the Suzuki-Miyaura coupling of Ethyl 3-bromoisonicotinate.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of Ethyl 3-bromoisonicotinate with an arylboronic acid.
Materials:
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Ethyl 3-bromoisonicotinate (1.0 eq)
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Arylboronic acid (1.2 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
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Base (e.g., K₂CO₃, 2.0 eq)
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Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
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To a round-bottom flask, add Ethyl 3-bromoisonicotinate, the arylboronic acid, palladium catalyst, and base.
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The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
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Degassed solvent is added to the flask via syringe.
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The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for the required time (monitored by TLC or GC-MS).
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Upon completion, the reaction is cooled to room temperature and quenched with water.
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The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-isonicotinic acid ethyl ester.
General Procedure for Heck Reaction
This protocol outlines a general procedure for the palladium-catalyzed Heck reaction of Ethyl 3-bromoisonicotinate with an alkene (e.g., styrene).
Materials:
-
Ethyl 3-bromoisonicotinate (1.0 eq)
-
Alkene (e.g., styrene, 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq)
-
Ligand (e.g., PPh₃, 0.04 eq)
-
Base (e.g., Et₃N, 2.0 eq)
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Solvent (e.g., DMF or Acetonitrile)
Procedure:
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In a Schlenk flask, Ethyl 3-bromoisonicotinate, the palladium catalyst, and the ligand are dissolved in the solvent.
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The alkene and the base are then added to the mixture.
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The flask is sealed and the mixture is heated to the desired temperature (typically 80-120 °C) under an inert atmosphere.
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The reaction progress is monitored by TLC or GC-MS.
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After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
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The residue is taken up in an organic solvent and washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate and concentrated.
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The crude product is purified by column chromatography to yield the corresponding substituted alkene.
Safety Information
Ethyl 3-bromoisonicotinate should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ethyl 3-bromoisonicotinate is a valuable and versatile building block in modern organic synthesis. Its ability to participate in a variety of cross-coupling reactions makes it an important precursor for the synthesis of a diverse range of functionalized heterocyclic compounds with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical properties, spectroscopic data, and reactivity, which will be of significant value to researchers and scientists working in these fields.
